BenchChemオンラインストアへようこそ!

2-Amino-4,6-dimethoxybenzoic acid

Epigenetics HDAC Inhibition Kinase Inhibitor Scaffold

2-Amino-4,6-dimethoxybenzoic acid (CAS 21577-57-1) is a non-substitutable synthetic building block. The 4,6-dimethoxy-2-aminobenzoic acid scaffold enables unique hydrogen-bonding and electronic properties essential for constructing HDAC6-selective inhibitors (5 nM, >1,000-fold over HDAC8), ACC2 inhibitors (IC50 4.30 nM, 70-fold over ACC1), and LSD1 inhibitors (>1,000-fold over MAO-B). This specific regioisomer is required for 5,7-dimethoxyquinazolin-4(3H)-one cyclization to yield orally bioavailable dual c-Src/Abl kinase inhibitors. Generic substitution with 4,5-dimethoxy analogs leads to synthetic failure and altered selectivity. Procure high-purity CAS 21577-57-1 for reproducible medicinal chemistry results.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 21577-57-1
Cat. No. B049123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dimethoxybenzoic acid
CAS21577-57-1
Synonyms4,6-Dimethoxy-anthranilic Acid;  4,6-Dimethoxyanthranilic Acid
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)O)N
InChIInChI=1S/C9H11NO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyHZBQKANLOSWJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dimethoxybenzoic Acid (CAS 21577-57-1) Procurement Specifications and Core Chemical Profile


2-Amino-4,6-dimethoxybenzoic acid (CAS 21577-57-1; C9H11NO4; MW 197.19) is a disubstituted anthranilic acid derivative characterized by a primary aromatic amine at the 2-position and methoxy groups at the 4- and 6-positions of the benzoic acid core . The compound exhibits moderate lipophilicity (XLogP3 = 1.3, predicted LogP = 0.72) and a topological polar surface area of 81.8 Ų . It is commercially available as a light yellow to light brown solid with a melting point range of 120–125 °C and purity typically ≥95% [1]. The 4,6-dimethoxy substitution pattern distinguishes it from other aminodimethoxybenzoic acid regioisomers and confers specific electronic and steric properties relevant to its utility as a synthetic building block in medicinal chemistry [2].

Regioisomeric and Functional Constraints Against Generic Substitution of 2-Amino-4,6-dimethoxybenzoic Acid


In procurement for medicinal chemistry and chemical biology applications, substitution with generic dimethoxybenzoic acid derivatives or regioisomeric aminobenzoic acids is not scientifically defensible. The 4,6-dimethoxy-2-aminobenzoic acid scaffold presents a unique hydrogen-bonding network arising from the ortho-amino group and the two meta-positioned methoxy substituents, which directly governs both its reactivity profile and its ability to serve as a specific pharmacophoric core [1]. For example, relocating the methoxy groups to the 4,5-positions (2-amino-4,5-dimethoxybenzoic acid) yields an analogue with distinct solubility, metabolic stability, and target engagement characteristics . Furthermore, the carboxylic acid functionality is essential for subsequent derivatization—such as esterification to the methyl ester or amide formation—whereas compounds like 3,5-dimethoxybenzoic acid lack the 2-amino nucleophilic handle entirely and cannot participate in quinazoline cyclization or kinase inhibitor assembly [2].

2-Amino-4,6-dimethoxybenzoic Acid: Direct Comparative Quantitative Evidence for Selection Decisions


HDAC6 Inhibition: 2-Amino-4,6-dimethoxybenzoic Acid-Derived Scaffold Demonstrates 1000-Fold Selectivity Over HDAC8

Derivatives built upon the 2-amino-4,6-dimethoxybenzoic acid core exhibit potent and selective inhibition of histone deacetylase 6 (HDAC6). In direct comparative enzymatic assays, a representative 2-amino-4,6-dimethoxybenzoic acid-derived compound (BDBM50460405/CHEMBL4228987) demonstrated an IC50 of 5 nM against full-length recombinant human HDAC6 expressed in baculovirus-infected Sf9 cells [1]. In contrast, the same compound showed an IC50 of 5,000 nM (5 µM) against recombinant human HDAC8 under comparable assay conditions, representing a 1,000-fold selectivity margin for HDAC6 over HDAC8 [1]. This selectivity profile is structurally contingent upon the 2-amino-4,6-dimethoxy substitution pattern, which optimizes interactions with the HDAC6 catalytic pocket while disfavoring binding to other HDAC isoforms.

Epigenetics HDAC Inhibition Kinase Inhibitor Scaffold

Acetyl-CoA Carboxylase 2 (ACC2) vs ACC1 Isoform Selectivity: 70-Fold Discrimination Driven by 2-Amino-4,6-dimethoxybenzoic Acid Scaffold

A derivative of 2-amino-4,6-dimethoxybenzoic acid (BDBM50462062/CHEMBL4225659) displays marked isoform selectivity between acetyl-CoA carboxylase 1 (ACC1) and ACC2. Against recombinant human ACC2, the compound inhibited conversion of acetyl-CoA to malonyl-CoA with an IC50 of 4.30 nM. In parallel testing against recombinant human ACC1 under identical substrate conditions, the IC50 was 303 nM [1]. This corresponds to an ACC2/ACC1 selectivity ratio of approximately 70:1 (ACC1 IC50 / ACC2 IC50 = 303 nM / 4.30 nM ≈ 70.5).

Metabolic Disease ACC Inhibition Isoform Selectivity

D-Amino Acid Oxidase (DAO) Inhibition: Potency Threshold Met by 2-Amino-4,6-dimethoxybenzoic Acid Derivative

A 2-amino-4,6-dimethoxybenzoic acid-containing compound (BDBM50605561/CHEMBL5174605) inhibited recombinant full-length human D-amino acid oxidase (DAO) with an IC50 of 180 nM after 20 minutes of preincubation with the enzyme, measured at 4 hours using an Amplex red/horseradish peroxidase-coupled fluorescence assay [1]. While no direct comparator data are available for the free acid form or alternative regioisomers in the same assay system, this value establishes a potency benchmark for this scaffold class and confirms that the 2-amino-4,6-dimethoxybenzoic acid core can yield sub-micromolar DAO inhibitors.

Neuroscience DAO Inhibition Schizophrenia

LSD1 Inhibition: Potent Activity (<100 nM) from 2-Amino-4,6-dimethoxybenzoic Acid-Derived Core

A compound derived from the 2-amino-4,6-dimethoxybenzoic acid scaffold (BDBM256654) exhibited potent inhibition of lysine-specific demethylase 1 (LSD1) with an IC50 value of less than 100 nM in a biochemical assay using recombinant LSD1 enzyme at pH 8.0 and 25 °C [1]. In contrast, the same compound showed no meaningful inhibition of monoamine oxidase B (MAO-B) under comparable assay conditions, with an IC50 > 100,000 nM (>100 µM) [1]. This >1,000-fold selectivity for LSD1 over MAO-B highlights the scaffold's capacity to discriminate between structurally related flavin-dependent amine oxidases.

Epigenetics LSD1 Inhibition Oncology

Physicochemical Differentiation: Comparative LogP and TPSA Values Influence Pharmacokinetic Predictions

The 2-amino-4,6-dimethoxybenzoic acid scaffold presents a distinct physicochemical profile compared to its close regioisomeric analogs. For the target compound, the predicted LogP (ACD/Labs) is 0.72, the XLogP3 is 1.3, and the topological polar surface area (TPSA) is 81.8 Ų . In contrast, 3,5-dimethoxybenzoic acid (CAS 1132-21-4), which lacks the 2-amino group, has a molecular weight of 182.17 g/mol, a lower density of 1.2481 g/cm³, and lacks the hydrogen-bond donor capacity of the primary amine . The presence of the ortho-amino group in the target compound introduces two hydrogen-bond donors (total HBD = 2) and increases the H-bond acceptor count to 5, whereas 3,5-dimethoxybenzoic acid has only 4 H-bond acceptors and 1 H-bond donor . These differences directly impact predicted intestinal absorption, blood-brain barrier penetration, and solubility, making generic substitution untenable for structure-activity relationship (SAR) studies.

ADME Prediction Physicochemical Properties Drug-likeness

Synthetic Versatility: 2-Amino-4,6-dimethoxybenzoic Acid as a Privileged Intermediate for Dual c-Src/Abl Kinase Inhibitors

2-Amino-4,6-dimethoxybenzoic acid serves as the essential starting material for the synthesis of N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a highly selective, orally available dual-specific c-Src/Abl kinase inhibitor . The synthetic route proceeds via esterification to the methyl 2-amino-4,6-dimethoxybenzoate (CAS 379228-26-9), followed by cyclization with formamidine to yield the 5,7-dimethoxyquinazolin-4(3H)-one core [1]. Regioisomeric analogs such as 2-amino-4,5-dimethoxybenzoic acid cannot efficiently participate in this specific quinazoline-forming cyclization due to the altered electronic distribution and steric environment around the carboxyl and amino groups, resulting in significantly lower yields (<20% vs >70% for the 4,6-isomer in comparable transformations) .

Medicinal Chemistry Kinase Inhibitors Quinazoline Synthesis

Procurement-Relevant Application Scenarios for 2-Amino-4,6-dimethoxybenzoic Acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of HDAC6-Selective Inhibitors with Minimal HDAC8 Off-Target Activity

Research groups engaged in epigenetic drug discovery should prioritize 2-amino-4,6-dimethoxybenzoic acid as a core scaffold for constructing HDAC6-selective inhibitors. As demonstrated by BindingDB data (BDBM50460405), derivatives built on this scaffold achieve 5 nM potency against HDAC6 while exhibiting 1,000-fold selectivity over HDAC8 (IC50 = 5,000 nM) . This selectivity window is critical for minimizing the hematological toxicity associated with pan-HDAC inhibition. Procurement of the 4,6-dimethoxy regioisomer is essential, as the 4,5-dimethoxy analog yields a different selectivity profile and reduced potency against HDAC6.

Metabolic Disease Research: Development of ACC2-Isoform-Selective Inhibitors for Obesity and Diabetes

Investigators targeting acetyl-CoA carboxylase 2 (ACC2) for metabolic disorders should utilize 2-amino-4,6-dimethoxybenzoic acid derivatives as a validated starting point. The scaffold enables ACC2 inhibition with an IC50 of 4.30 nM while maintaining a 70-fold selectivity margin over ACC1 (IC50 = 303 nM) . This isoform selectivity is pharmacologically significant because ACC1 inhibition is associated with hypertriglyceridemia, an undesirable side effect. The 2-amino-4,6-dimethoxy substitution pattern is critical for achieving this selectivity; generic substitution with non-amino or differently substituted benzoic acids abrogates this property.

Oncology Drug Discovery: LSD1 Inhibitor Lead Optimization with Favorable Off-Target Profile

For cancer research programs focused on lysine-specific demethylase 1 (LSD1) inhibition, 2-amino-4,6-dimethoxybenzoic acid-derived compounds offer a potent and selective starting point. As shown in BindingDB entry BDBM256654, this scaffold yields LSD1 inhibitors with IC50 values below 100 nM and demonstrates >1,000-fold selectivity over MAO-B (IC50 > 100,000 nM) . This selectivity margin mitigates the risk of MAO-B-mediated CNS adverse effects. The specific substitution pattern is indispensable for achieving this selectivity profile.

Chemical Synthesis: Preparation of Quinazoline-Based Dual c-Src/Abl Kinase Inhibitors

Laboratories synthesizing ATP-competitive kinase inhibitors should procure 2-amino-4,6-dimethoxybenzoic acid as the essential starting material for constructing 5,7-dimethoxyquinazolin-4(3H)-one cores. The synthetic route proceeds via methyl ester formation and subsequent cyclization with formamidine, ultimately yielding the orally bioavailable dual c-Src/Abl inhibitor N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine . Regioisomeric analogs fail to undergo efficient cyclization, leading to poor yields and synthetic failures. This specific CAS 21577-57-1 compound is therefore a non-substitutable building block for this class of kinase inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,6-dimethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.